2-chlorobenzyl 3-{5-[(2-chlorobenzyl)sulfanyl]-1H-tetrazol-1-yl}benzoate
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Overview
Description
2-CHLOROBENZYL 3-{5-[(2-CHLOROBENZYL)SULFANYL]-1H-1,2,3,4-TETRAAZOL-1-YL}BENZOATE is a complex organic compound with a molecular formula of C22H16Cl2N4O2S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLOROBENZYL 3-{5-[(2-CHLOROBENZYL)SULFANYL]-1H-1,2,3,4-TETRAAZOL-1-YL}BENZOATE typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzyl chloride with sodium azide to form the corresponding azide, followed by cyclization to form the tetrazole ring. The final step involves esterification with 3-hydroxybenzoic acid to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-CHLOROBENZYL 3-{5-[(2-CHLOROBENZYL)SULFANYL]-1H-1,2,3,4-TETRAAZOL-1-YL}BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chlorobenzyl groups to benzyl groups.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce benzyl derivatives.
Scientific Research Applications
2-CHLOROBENZYL 3-{5-[(2-CHLOROBENZYL)SULFANYL]-1H-1,2,3,4-TETRAAZOL-1-YL}BENZOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-CHLOROBENZYL 3-{5-[(2-CHLOROBENZYL)SULFANYL]-1H-1,2,3,4-TETRAAZOL-1-YL}BENZOATE involves its interaction with specific molecular targets. The compound’s antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The tetrazole ring and chlorobenzyl groups play crucial roles in these interactions, enhancing the compound’s binding affinity and efficacy .
Comparison with Similar Compounds
Similar Compounds
3-[(2-CHLOROBENZYL)SULFANYL]-1H-1,2,4-TRIAZOL-5-YLAMINE: Another compound with antimicrobial properties, but with a triazole ring instead of a tetrazole ring.
(2-CHLOROBENZYL)TRIPHENYLPHOSPHONIUM CHLORIDE: A phosphonium salt with antimicrobial activity, used in water treatment.
Uniqueness
2-CHLOROBENZYL 3-{5-[(2-CHLOROBENZYL)SULFANYL]-1H-1,2,3,4-TETRAAZOL-1-YL}BENZOATE is unique due to its combination of a tetrazole ring and chlorobenzyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new antimicrobial agents.
Properties
Molecular Formula |
C22H16Cl2N4O2S |
---|---|
Molecular Weight |
471.4 g/mol |
IUPAC Name |
(2-chlorophenyl)methyl 3-[5-[(2-chlorophenyl)methylsulfanyl]tetrazol-1-yl]benzoate |
InChI |
InChI=1S/C22H16Cl2N4O2S/c23-19-10-3-1-6-16(19)13-30-21(29)15-8-5-9-18(12-15)28-22(25-26-27-28)31-14-17-7-2-4-11-20(17)24/h1-12H,13-14H2 |
InChI Key |
ZOKHRZLCLVOGNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)C2=CC(=CC=C2)N3C(=NN=N3)SCC4=CC=CC=C4Cl)Cl |
Origin of Product |
United States |
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